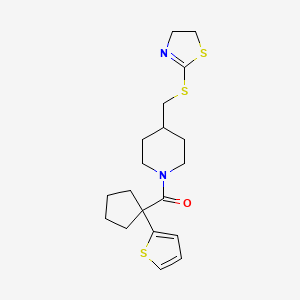

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

説明

特性

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2OS3/c22-17(19(7-1-2-8-19)16-4-3-12-23-16)21-10-5-15(6-11-21)14-25-18-20-9-13-24-18/h3-4,12,15H,1-2,5-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDUZUFIIQVESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=NCCS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines.

Biochemical Pathways

For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may influence oxidative stress pathways.

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse pharmacokinetic properties depending on their specific chemical structure.

生物活性

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that belongs to the class of thiazole derivatives. Its structure incorporates a piperidine ring and a thiophene moiety, which are known to exhibit various biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

The molecular formula of the compound is C19H26N2OS3, with a molecular weight of approximately 394.6 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2OS3 |

| Molecular Weight | 394.6 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant pharmacological activities. The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that the compound exhibits activity against various bacterial strains and fungi. For example, in vitro assays demonstrated effective inhibition against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Good activity |

| Escherichia coli | Moderate activity |

| Candida albicans | Variable inhibition |

The mechanism behind this antimicrobial action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has shown promise in:

| Cancer Cell Line | Effect |

|---|---|

| MCF-7 (breast cancer) | Significant inhibition |

| HeLa (cervical cancer) | Moderate inhibition |

Further research is needed to elucidate the specific pathways involved in its anticancer effects.

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound may exhibit additional pharmacological properties such as anti-inflammatory and analgesic effects. These activities are likely mediated by interactions with various biological targets, including enzymes and receptors involved in inflammatory responses.

Case Studies

Several studies have investigated the biological activity of similar thiazole-containing compounds:

- Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antimicrobial efficacy using disk diffusion methods. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In another study, cytotoxic effects were evaluated using brine shrimp lethality bioassays. Compounds similar to this compound showed significant lethality at specific concentrations .

- Molecular Docking Studies : Computational studies utilizing molecular docking have suggested potential binding affinities of thiazole derivatives to various enzyme targets, which could explain their observed biological activities .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties : Compounds containing thiazole rings are often explored for their antibacterial and antifungal properties. Research indicates that derivatives of thiazole can exhibit significant activity against various microbial strains, suggesting that this compound may have similar applications in treating infections caused by bacteria and fungi.

CNS Activity : The piperidine component of the molecule is known for its neuroactive properties. Studies have indicated that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. This compound may serve as a lead structure for developing new CNS-active agents.

Cancer Research

The compound has been evaluated for its antiproliferative activity against cancer cell lines. Preliminary findings suggest that it may inhibit the growth of certain cancer cells, indicating potential as an anticancer agent. The mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. By modifying different components of the molecule, researchers can explore how changes affect its efficacy and safety profiles. This approach can lead to the development of more potent and selective drugs.

Interaction Studies

Investigating how this compound interacts with biological targets is essential for elucidating its pharmacological profile. Key areas of focus include:

- Receptor Binding : Understanding how the compound binds to specific receptors can provide insights into its mechanism of action.

- Enzyme Inhibition : The potential to inhibit enzymes involved in disease processes could be a critical aspect of its therapeutic utility.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | CNS Activity | Indicated potential anxiolytic effects in animal models. |

| Study 3 | Anticancer Activity | Showed reduced proliferation in cancer cell lines. |

These findings underscore the multifaceted applications of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in drug discovery and development.

類似化合物との比較

Research Findings and Limitations

- Hypothetical Bioactivity : The thiophene and thiazoline groups correlate with antimicrobial and neuroactive compounds, but empirical data are needed to validate these hypotheses.

- Methodological Gaps: emphasizes that similarity metrics alone cannot predict biological outcomes without functional assays . For example, minor structural differences (e.g., thioether vs. carbonyl linkers) may drastically alter target engagement.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

The synthesis of this compound requires precise control of reaction conditions:

- Temperature and pH : Maintain strict temperature gradients (e.g., 60–80°C for cyclization steps) and pH stability (neutral to mildly acidic) to prevent side reactions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for coupling reactions involving the thiophene or dihydrothiazole moieties .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol) to isolate high-purity products .

- Intermediate Characterization : Monitor intermediates via TLC and HPLC to ensure reaction progression .

Basic: Which spectroscopic and analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying piperidine, thiophene, and dihydrothiazole ring connectivity. Key signals include thioether methylene protons (δ 3.8–4.2 ppm) and cyclopentyl carbons (δ 25–35 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., cyclopentyl substituents) for absolute configuration validation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies may arise due to assay conditions or impurity profiles. To address this:

- Dose-Response Studies : Test the compound across a broad concentration range (nM to μM) to identify non-linear effects .

- Structural Analog Comparison : Synthesize derivatives with modifications to the thiophene or piperidine groups to isolate pharmacophoric motifs .

- Purity Validation : Use LC-MS to rule out impurities (>98% purity threshold) contributing to off-target effects .

- Replicate Assays : Conduct parallel experiments in multiple cell lines (e.g., HEK293 vs. HepG2) to assess context-dependent activity .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?

Methodological Answer:

- Systematic Substitution : Replace the thiophene ring with furan or phenyl groups to evaluate electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the dihydrothiazole sulfur with oxygen or selenium to probe metabolic stability .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs) and guide SAR .

- In Vivo Profiling : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) of derivatives to correlate structural changes with efficacy .

Basic: What analytical methods are used to monitor synthesis progress and intermediate characterization?

Methodological Answer:

- HPLC : Track reaction completion by quantifying residual starting materials (C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Confirm molecular weights of intermediates via ESI-MS or MALDI-TOF .

- TLC : Use silica-coated plates with UV visualization to identify reaction milestones (e.g., cyclization completion) .

Advanced: How should researchers design computational models to predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Generate 3D structures (ChemDraw, Gaussian09) and dock into crystal structures of targets (e.g., COX-2 or β-amyloid) using Glide or GOLD .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and identify key residues in ligand-target interactions .

- QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict bioactivity of untested analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。